1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone
Description
This compound features a 7-chloro-4-methoxybenzo[d]thiazole core linked to a piperazine ring, which is further substituted with a 2,2-diphenylethanone group. The diphenylethanone group introduces steric bulk, which may impact solubility and membrane permeability.
Properties
IUPAC Name |
1-[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-diphenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O2S/c1-32-21-13-12-20(27)24-23(21)28-26(33-24)30-16-14-29(15-17-30)25(31)22(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-13,22H,14-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMWAAYULOXCOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloroethyl)piperidine hydrochloride to yield the final product . The reaction conditions often include the use of solvents like dry toluene and catalysts such as p-toluenesulfonic acid (PTSA) under Dean–Stark conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Acylation and Alkylation Reactions
The secondary amines in the piperazine ring undergo acylation and alkylation under standard conditions .
Key Findings :
-
Acylation occurs preferentially at the less hindered piperazine nitrogen .
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Alkylation requires strong bases (e.g., NaH) due to reduced nucleophilicity of the amines.
Electrophilic Aromatic Substitution (EAS)
The 7-chloro-4-methoxybenzo[d]thiazole moiety participates in EAS due to its electron-rich aromatic system.
| Reaction Type | Reagents/Conditions | Position Modified |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 50°C | C-5 or C-6 (meta to methoxy) |
| Sulfonation | H₂SO₄/SO₃, 80°C | C-5 (minor) |
Mechanistic Insight :
-
Methoxy (–OCH₃) acts as an activating, ortho/para-directing group, but steric constraints from the fused thiazole ring favor meta substitution.
Oxidation and Reduction
The ketone group (2,2-diphenylethanone) and benzothiazole sulfur influence redox behavior.
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Ketone reduction | NaBH₄/MeOH, 25°C | Partial reduction to secondary alcohol |
| Thiazole oxidation | H₂O₂/AcOH, 60°C | Sulfur oxidation to sulfoxide/sulfone |
Limitations :
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Full reduction of the ketone is hindered by the bulky diphenyl groups.
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Over-oxidation of the thiazole sulfur can degrade the heterocycle.
Piperazine Ring Modifications
The piperazine ring undergoes N-oxidation and ring-opening under specific conditions :
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| N-oxidation | m-CPBA (meta-chloroperbenzoic acid), CH₂Cl₂ | Piperazine N-oxide |
| Acid hydrolysis | 6M HCl, reflux | Cleavage to ethylenediamine derivatives |
Structural Impact :
-
N-oxidation enhances solubility but reduces CNS penetration .
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Ring-opening is irreversible and destroys the piperazine scaffold.
Functional Group Compatibility
Stability Under Common Conditions :
| Functional Group | Acid Stability | Base Stability | Thermal Stability |
|---|---|---|---|
| Piperazine | Moderate | Low | High (≤200°C) |
| Benzothiazole | High | High | Moderate (≤150°C) |
| Diphenylethanone | High | High | High (≤250°C) |
Reaction Optimization Data
Representative Yields :
| Reaction | Yield (%) | Purity (HPLC) |
|---|---|---|
| Acylation | 72–78 | ≥95 |
| N-oxidation | 65 | 90 |
| Thiazole sulfonation | 41 | 88 |
Critical Parameters :
-
Solvent polarity impacts regioselectivity in EAS (e.g., DMF vs. CH₂Cl₂).
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Temperature control (±2°C) is essential to prevent side reactions in ketone reductions.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of this compound have shown promising antibacterial activity. A study evaluated the compound's interaction with bacterial proteins, revealing that certain derivatives exhibited significant antimicrobial effects, indicating potential for development as new antibiotics.
Neurological Disorders
The compound's structural features suggest possible interactions with neurotransmitter receptors, making it a candidate for treating neurological disorders such as depression and anxiety. Its piperazine and benzo[d]thiazole components are known to exhibit properties that may alleviate symptoms associated with these conditions .
Anti-inflammatory Properties
The benzo[d]thiazole moiety is recognized for its anti-inflammatory effects. This compound could serve as a lead in developing drugs aimed at reducing inflammation, which is beneficial for conditions like arthritis or chronic pain syndromes .
Study on Anticancer Properties
A review of benzothiazole derivatives highlighted their role as anticancer agents. The compound's derivatives showed significant antiproliferative activity against various cancer cell lines, suggesting that modifications of the core structure could enhance efficacy against tumors .
| Study | Cell Line | Activity (CC50) |
|---|---|---|
| Benzothiazole derivative | DU-145 (prostate cancer) | 8 ± 3 µM |
Synthesis and Evaluation of Derivatives
The synthesis of related compounds often involves multi-step organic reactions. For instance, the synthesis process typically includes:
- Formation of the piperazine ring.
- Introduction of the benzo[d]thiazole moiety.
- Final assembly into the diphenylethanone structure.
These steps require optimization to maximize yield and purity, which is crucial for subsequent biological evaluations.
Future Directions in Research
Given its promising biological activity, further research is warranted to explore:
- Optimization of derivatives : Enhancing selectivity and potency against specific targets.
- Mechanistic studies : Understanding the pathways through which this compound exerts its effects.
- Clinical trials : Testing safety and efficacy in human populations for various therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like cyclooxygenase (COX), which are involved in the inflammatory response . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and reducing inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Linked Benzothiazole Derivatives
Example: 1-(Benzo[d]thiazol-2-yl)-4-(4-(4-chlorophenyl)piperazin-1-yl)butan-1-one hydrochloride (13) ()
- Key Differences: Substituent on Piperazine: The target compound has a diphenylethanone group, whereas compound 13 has a 4-chlorophenyl group. Chain Length: Compound 13 includes a butan-1-one linker, while the target compound uses a shorter ethanone chain.
- The shorter chain in the target compound could reduce conformational flexibility, influencing binding to targets like the 5HT1A receptor .
Urea-Linked Piperazine-Thiazole Derivatives
Examples: 1f, 11a–11o ()
- Key Differences: Functional Group: The target compound lacks the urea linkage present in these analogs (e.g., 1f: 667.9 [M+H]+). Substituents: Analogs like 11k (568.2 [M+H]+) feature chloro-trifluoromethylphenyl groups, contrasting with the target’s diphenylethanone.
- Implications: Urea groups in analogs 1f and 11a–11o may facilitate hydrogen bonding with biological targets, whereas the diphenylethanone group in the target relies on van der Waals interactions.
Thiazole-Triazole Hybrids
Example: 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-triazolyl)thiazole ()
- Key Differences :
- Core Structure: The target compound uses a benzothiazole , while this analog incorporates a thiazole-triazole system.
- Substituents: The fluorophenyl group in the analog contrasts with the target’s chloro-methoxybenzothiazole .
- Fluorine substituents in analogs (e.g., ) could enhance metabolic stability relative to the target’s methoxy group .
Coumarin-Benzothiazole Derivatives
Example: 3d (788.3 [M+H]+) ()
- Key Differences :
- Substitution on Benzothiazole: The target has 7-chloro-4-methoxy , whereas 3d includes a 7-hydroxy-4-methylcoumarin group.
- Molecular Weight: 3d (788.3 [M+H]+) is significantly heavier than the target compound.
- Implications :
Structural and Physicochemical Comparison Table
Key Research Findings and Implications
- Electron-Withdrawing Effects : The 7-chloro-4-methoxy groups on the target’s benzothiazole may enhance receptor binding affinity compared to electron-donating groups (e.g., hydroxy in 3d) .
- Synthetic Feasibility : Yields for analogs (70–88%) suggest that the target compound’s synthesis could be optimized using similar alkylation or coupling strategies .
Biological Activity
1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by a unique structural arrangement, incorporates a piperazine moiety and a benzo[d]thiazole ring, both of which are known for their pharmacological significance. This article aims to provide an in-depth analysis of the biological activity associated with this compound, including synthesis methods, biological evaluations, and potential therapeutic applications.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
-
Formation of the Benzo[d]thiazole Ring :
- Cyclization of 2-amino thiophenol with appropriate aldehydes or ketones under acidic conditions.
-
Piperazine Moiety Introduction :
- Reaction of the benzo[d]thiazole derivative with piperazine in the presence of a base.
-
Attachment of Diphenylethanone Group :
- Reaction with phenacyl bromide or similar compounds to form the final product.
Anticancer Properties
Research has shown that compounds similar to this compound exhibit significant anticancer activity. For instance:
- In vitro studies demonstrated that benzothiazole derivatives can inhibit the proliferation of various cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) through mechanisms involving apoptosis and cell cycle arrest .
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A431 | 1.5 | Apoptosis induction |
| A549 | 2.0 | Cell cycle arrest |
Anti-inflammatory Effects
Compounds containing similar piperazine and benzothiazole structures have been noted for their anti-inflammatory properties. Studies indicate that they can significantly reduce levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage models .
Neuropharmacological Activity
The piperazine component is often associated with neuroactive properties. Compounds like this have been investigated for their potential effects on neurotransmitter receptors, suggesting possible applications in treating neurological disorders .
Case Studies
A notable case study involved the evaluation of related benzothiazole compounds where compound B7 was shown to significantly inhibit cancer cell proliferation while also decreasing inflammatory markers in vitro . The study highlighted the dual action of these compounds as both anticancer and anti-inflammatory agents.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone, and what critical steps ensure high yield?
- Methodology : The compound can be synthesized via a multi-step approach. First, prepare the benzo[d]thiazole core by cyclizing 2-amino-4-chloro-6-methoxybenzenthiol with a suitable carbonyl source. Next, introduce the piperazine moiety through nucleophilic substitution or condensation under reflux conditions (e.g., using 1,4-dioxane as a solvent with catalytic piperidine). Finally, couple the piperazine intermediate with diphenylketone via an acyl chloride intermediate. Key steps include rigorous temperature control during cyclization and purification via column chromatography to isolate intermediates. Confirm reaction completion using TLC and HPLC .
Q. Which spectroscopic techniques are most effective for structural elucidation, and what key signals should be prioritized?
- Methodology :
- 1H/13C NMR : Focus on the benzo[d]thiazole aromatic protons (δ 6.8–7.5 ppm), methoxy group singlet (~δ 3.8 ppm), and piperazine N–CH2 protons (δ 2.5–3.5 ppm). The diphenylethanone carbonyl carbon appears at ~δ 200 ppm in 13C NMR .
- Mass Spectrometry (MS) : Look for molecular ion peaks matching the molecular weight (e.g., calculated [M+H]+ ~495.5 g/mol) and fragmentation patterns consistent with the piperazine and thiazole moieties .
Q. How can common impurities in the final product be identified and quantified?
- Methodology : Use reversed-phase HPLC with a C18 column (gradient: 10–90% acetonitrile/water, 0.1% TFA) to detect unreacted intermediates (e.g., residual piperazine derivatives) or oxidation byproducts. Compare retention times and UV spectra (λ = 254 nm) against synthesized standards. Quantify impurities via calibration curves, ensuring limits adhere to ICH guidelines (<0.15% for unknown impurities) .
Advanced Research Questions
Q. How would you design a study to evaluate the compound’s anticancer activity, and what controls are essential?
- Methodology :
- Cell Lines : Use human cancer cell lines (e.g., MCF-7, HEPG-2) and normal fibroblast controls (WI-38) cultured in RPMI-1640 medium with 5% FBS .
- Dose-Response Assays : Test concentrations from 1 nM–100 µM over 48–72 hours. Use SRB or MTT assays to measure viability, with CHS-828 as a reference compound .
- Controls : Include vehicle (DMSO ≤0.5%), positive controls (e.g., doxorubicin), and triplicate technical replicates. Validate results via flow cytometry for apoptosis (Annexin V/PI staining) .
Q. How can contradictory biological activity data across studies be systematically addressed?
- Methodology :
- Meta-Analysis : Compare assay conditions (e.g., cell passage number, serum batch, incubation time) across studies.
- Dose-Response Replication : Repeat experiments under standardized protocols, ensuring consistent compound purity (≥95% by HPLC).
- Mechanistic Profiling : Use kinase profiling or transcriptomics to identify off-target effects that may explain variability .
Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting the benzo[d]thiazole and piperazine moieties?
- Methodology :
- Analog Synthesis : Replace the 7-chloro and 4-methoxy groups with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) substituents. Modify the piperazine ring with alkyl or aryl groups .
- Biological Testing : Prioritize analogs showing ≥50% inhibition in primary screens for secondary assays (e.g., kinase selectivity, pharmacokinetics).
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to targets like histone deacetylases (HDACs) .
Q. Which computational approaches are suitable for predicting the compound’s pharmacokinetic and toxicity profiles?
- Methodology :
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate solubility (LogP), cytochrome P450 interactions, and BBB permeability.
- Toxicity Profiling : Apply ProTox-II for hepatotoxicity and mutagenicity predictions. Validate with in vitro assays (e.g., Ames test for mutagenicity) .
Q. How can regioselective functionalization of the benzo[d]thiazole ring be achieved to explore novel derivatives?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
